[7-Acetamido-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate
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Overview
Description
[7-Acetamido-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [7-Acetamido-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate typically involves multi-step organic reactions. The process begins with the preparation of the core hexahydropyrano[3,2-d][1,3]dioxin structure, followed by the introduction of the acetamido, nitrophenoxy, and benzoate groups through various substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
[7-Acetamido-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The phenyl and benzoate groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenoxy group may yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
[7-Acetamido-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [7-Acetamido-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate involves its interaction with specific molecular targets and pathways. For instance, the compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Phenylethanol: An aromatic compound with a similar phenyl group.
p-Hydroxyphenylethanol: Contains a hydroxyl group on the phenyl ring.
4-Hydroxybenzaldehyde: An aromatic aldehyde with a hydroxyl group.
Uniqueness
[7-Acetamido-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate is unique due to its complex structure, which combines multiple functional groups in a single molecule
Properties
Molecular Formula |
C28H26N2O9 |
---|---|
Molecular Weight |
534.5 g/mol |
IUPAC Name |
[7-acetamido-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate |
InChI |
InChI=1S/C28H26N2O9/c1-17(31)29-23-25(38-26(32)18-8-4-2-5-9-18)24-22(16-35-27(39-24)19-10-6-3-7-11-19)37-28(23)36-21-14-12-20(13-15-21)30(33)34/h2-15,22-25,27-28H,16H2,1H3,(H,29,31) |
InChI Key |
WQXXCAZPTAQWMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC4=CC=C(C=C4)[N+](=O)[O-])OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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